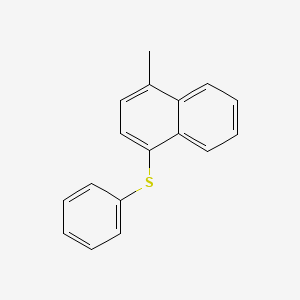

1-Methyl-4-(phenylsulfanyl)naphthalene

Beschreibung

1-Methyl-4-(phenylsulfanyl)naphthalene is a naphthalene derivative featuring a methyl group at the 1-position and a phenylsulfanyl (C₆H₅S-) substituent at the 4-position. Naphthalene derivatives are widely studied due to their presence in environmental pollutants, natural products, and industrial applications . These compounds are known for their roles as polycyclic aromatic hydrocarbons (PAHs), often originating from combustion processes or industrial activities . The phenylsulfanyl group in 1-Methyl-4-(phenylsulfanyl)naphthalene introduces sulfur-based reactivity, which may influence its chemical behavior, toxicity, and environmental persistence compared to simpler methyl-substituted analogs.

Eigenschaften

CAS-Nummer |

430430-72-1 |

|---|---|

Molekularformel |

C17H14S |

Molekulargewicht |

250.4 g/mol |

IUPAC-Name |

1-methyl-4-phenylsulfanylnaphthalene |

InChI |

InChI=1S/C17H14S/c1-13-11-12-17(16-10-6-5-9-15(13)16)18-14-7-3-2-4-8-14/h2-12H,1H3 |

InChI-Schlüssel |

FDDRKFYZFUWSDN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C2=CC=CC=C12)SC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1-Methyl-4-(Phenylsulfanyl)naphthalin beinhaltet typischerweise die Einführung der Phenylsulfanyl-Gruppe in den Naphthalinring. Eine übliche Methode ist die Reaktion von 1-Methylnaphthalin mit Phenylsulfenylchlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Phenylsulfenylchlorids zu verhindern.

Industrielle Produktionsmethoden: Die industrielle Produktion von 1-Methyl-4-(Phenylsulfanyl)naphthalin kann eine großtechnische Synthese unter Verwendung ähnlicher Methoden wie im Labormaßstab umfassen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren wie Destillation und Rekristallisation.

Analyse Chemischer Reaktionen

Reaktionstypen: 1-Methyl-4-(Phenylsulfanyl)naphthalin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Phenylsulfanyl-Gruppe in eine Phenylthiol-Gruppe umwandeln.

Substitution: Elektrophile aromatische Substitutionsreaktionen können am Naphthalinring auftreten und zur Bildung verschiedener substituierter Derivate führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Reagenzien wie Brom, Chlor und Salpetersäure werden für Halogenierungs- und Nitrierungsreaktionen verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Phenylthiol-Derivate.

Substitution: Halogenierte und nitrierte Naphthalin-Derivate.

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-(Phenylsulfanyl)naphthalin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antioxidativer Eigenschaften.

Medizin: Wird wegen seiner einzigartigen strukturellen Merkmale auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht.

Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-Methyl-4-(Phenylsulfanyl)naphthalin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Phenylsulfanyl-Gruppe kann Redoxreaktionen eingehen, wodurch die Reaktivität der Verbindung und ihre Wechselwirkung mit biologischen Molekülen beeinflusst werden. Die Naphthalinringstruktur ermöglicht π-π-Wechselwirkungen mit aromatischen Aminosäuren in Proteinen, was möglicherweise die Enzymaktivität und Signalwege beeinflusst.

Ähnliche Verbindungen:

1-Methylnaphthalin: Fehlt die Phenylsulfanyl-Gruppe, was es in bestimmten chemischen Reaktionen weniger reaktiv macht.

4-Phenylsulfanylnaphthalin: Ähnliche Struktur, jedoch ohne die Methylgruppe, was sich auf seine physikalischen und chemischen Eigenschaften auswirkt.

2-Methyl-4-(Phenylsulfanyl)naphthalin: Positionsisomer mit unterschiedlicher Reaktivität und Anwendungen.

Einzigartigkeit: 1-Methyl-4-(Phenylsulfanyl)naphthalin ist aufgrund des kombinierten Vorhandenseins der Methyl- und Phenylsulfanyl-Gruppen einzigartig, die eine ausgeprägte chemische Reaktivität und potenzielle biologische Aktivitäten verleihen. Diese Kombination macht es zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen.

Wirkmechanismus

The mechanism of action of 1-Methyl-4-(phenylsulfanyl)naphthalene involves its interaction with various molecular targets and pathways. The phenylsulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The naphthalene ring structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Volatility : The phenylsulfanyl group in 1-Methyl-4-(phenylsulfanyl)naphthalene likely reduces volatility compared to methyl-substituted naphthalenes (e.g., 1- and 2-methylnaphthalene), which are more volatile and prevalent in air pollution .

Toxicological Profiles

Comparative Toxicity Data

Insights :

- Metabolism: Methylnaphthalenes undergo cytochrome P450-mediated oxidation to epoxides and quinones, contributing to organ toxicity .

- Environmental Persistence : The larger molecular weight and sulfur content of 1-Methyl-4-(phenylsulfanyl)naphthalene suggest higher persistence in soil or sediment compared to methylnaphthalenes, which are more prone to volatilization .

Biologische Aktivität

1-Methyl-4-(phenylsulfanyl)naphthalene is a sulfur-containing organic compound with a naphthalene backbone. Its unique structure, characterized by the presence of a methyl group and a phenylsulfanyl substituent, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C13H12S

- Molecular Weight : Approximately 250.36 g/mol

- Structure : The compound consists of a naphthalene ring substituted at the 1-position with a methyl group and at the 4-position with a phenylsulfanyl group.

Interaction with Biological Systems

Preliminary studies indicate that 1-Methyl-4-(phenylsulfanyl)naphthalene may interact with various proteins and enzymes, influencing metabolic pathways. However, detailed mechanisms remain largely unexplored. The compound's reactivity is expected to be similar to other naphthalene derivatives, which are known to undergo metabolic transformations via cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites.

Case Study: Naphthalene Poisoning

A notable case involved a 29-year-old female who ingested mothballs containing naphthalene, leading to symptoms such as hemolysis and methemoglobinemia. Treatment included intravenous methylene blue and N-acetylcysteine, highlighting the potential for severe reactions to compounds related to naphthalene derivatives . This case underscores the importance of understanding the biological activity and safety profile of related compounds like 1-Methyl-4-(phenylsulfanyl)naphthalene.

Comparative Analysis with Similar Compounds

The following table compares 1-Methyl-4-(phenylsulfanyl)naphthalene with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methylnaphthalene | C11H10 | Simple methyl substitution on naphthalene |

| 2-Methylnaphthalene | C11H10 | Methyl group at position 2; different reactivity |

| Benzothiazole | C7H5NS | Contains nitrogen and sulfur; distinct properties |

| Thianthrene | C12H8S2 | Dithiol compound; different electronic properties |

The distinct arrangement of functional groups in 1-Methyl-4-(phenylsulfanyl)naphthalene may influence its reactivity and potential applications compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.